molecular formula C16H21NO3S B2693315 N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide CAS No. 1017632-25-5

N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide

Cat. No.: B2693315
CAS No.: 1017632-25-5
M. Wt: 307.41
InChI Key: NQUVJVTYIINFTO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide is a synthetic organic compound characterized by its unique structural features It contains a 2,4-dimethylphenyl group, a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety, and an isobutyramide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 2,4-dimethylphenyl intermediate: This step involves the alkylation of a phenol derivative with methyl groups at the 2 and 4 positions.

    Synthesis of the 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety:

    Coupling reaction: The final step involves the coupling of the 2,4-dimethylphenyl intermediate with the 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety under amide bond-forming conditions, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a thiophene derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could regenerate the thiophene moiety.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features could make it useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It could be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-N-(2,3-dihydrothiophen-3-yl)isobutyramide: Lacks the sulfone group, potentially altering its reactivity and biological activity.

    N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: Similar structure but with an acetamide group instead of isobutyramide, which could affect its pharmacokinetic properties.

Uniqueness

The presence of both the 2,4-dimethylphenyl group and the 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety in N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide makes it unique. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-11(2)16(18)17(14-7-8-21(19,20)10-14)15-6-5-12(3)9-13(15)4/h5-9,11,14H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUVJVTYIINFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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